![molecular formula C9H9BN2O2 B3021450 [4-(1H-Pyrazol-5-YL)phenyl]boronic acid CAS No. 1174304-73-4](/img/structure/B3021450.png)
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid
Overview
Description
“[4-(1H-Pyrazol-5-YL)phenyl]boronic acid” is a chemical compound with the CAS Number: 1226849-25-7. It has a molecular weight of 187.99 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazolyl group attached to a phenyl group which is further connected to a boronic acid group . The InChI Code for the compound is 1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6,13-14H, (H,11,12) .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 187.99 . The storage temperature for the compound is -20°C .Scientific Research Applications
Synthesis and Structural Characterization
A study by Durka et al. (2015) focused on synthesizing a series of 1-alkyl-1H-5-M-pyrazol-4-ylboronic acids, examining their structural characteristics through NMR spectroscopy and X-ray crystallography. This research highlights the foundational aspects of synthesizing and characterizing derivatives of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid.
Synthesis of Biologically Active Compounds
The synthesis of biologically active compounds using this compound as an intermediate was explored by Zhang Yu-jua (2013). This research emphasizes the role of such boronic acids in the preparation of compounds with potential biological activities.
Antifungal Activity
In 2015, Du et al. synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and evaluated their antifungal properties. This work signifies the potential of derivatives of this compound in developing antifungal agents.
Catalytic Activity in Cross-Coupling Reactions
The catalytic activity of bulky pyrazole-based ligands derived from this compound in Suzuki–Miyaura cross-coupling reactions was investigated by Ocansey et al. (2018). This study sheds light on the utility of these compounds in facilitating important chemical reactions.
Structural and Spectral Investigations
Research by Viveka et al. (2016) focused on the structural and spectral analysis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of this compound. This study contributes to the understanding of the physical and chemical properties of such compounds.
Biomimetic CO2 Hydration Activity
The CO2 hydration activities of this compound and other boronic acids were analyzed by Verma et al. (2021). Their findings reveal the potential of these compounds in carbon capture, highlighting their environmental significance.
Structural Analysis of Phenyl Boronic Acid-Diol Condensations
Valenzuela et al. (2022) conducted a study on phenyl boronic acids, including this compound, focusing on their acidity and reactivity in diol condensations. This research is crucial in understanding the chemical behavior of these compounds in biological systems.
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds such as pyrazoline derivatives have been shown to have affinity towards cholinesterase (ache and bche) active sites . These enzymes are known targets for neurodegenerative disorders research .
Mode of Action
It’s worth noting that boronic acids are often used in palladium-catalyzed carbon-carbon bond formation, such as the suzuki-miyaura reaction . This suggests that [4-(1H-Pyrazol-5-YL)phenyl]boronic acid may interact with its targets through the formation of new carbon-carbon bonds.
Biochemical Pathways
Related compounds such as pyrazoline derivatives have been shown to influence the production of reactive oxygen species (ros) in cells . Overexpression of ROS is linked to various diseases, suggesting that these compounds might act on cellular components negatively affected by oxidative stress .
Result of Action
Related compounds such as pyrazoline derivatives have shown potential as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders like parkinson’s disease and other age-linked disorders .
Action Environment
It’s worth noting that the compound is typically stored at temperatures of -20°c , suggesting that low temperatures may be necessary for its stability.
properties
IUPAC Name |
[4-(1H-pyrazol-5-yl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6,13-14H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDJAHIWOUOBDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=NN2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672404 | |
Record name | [4-(1H-Pyrazol-5-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1226849-25-7 | |
Record name | [4-(1H-Pyrazol-5-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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